molecular formula C20H22N8O B2787844 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridazine CAS No. 2415563-41-4

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridazine

Cat. No.: B2787844
CAS No.: 2415563-41-4
M. Wt: 390.451
InChI Key: PKGOLMQGZOEEHT-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features multiple heterocyclic rings, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include various halogenated intermediates, organometallic catalysts, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions often require precise temperature control and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. Additionally, purification methods like recrystallization and chromatography are crucial to obtaining the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyrazole and pyridazine rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may be conducted under acidic or basic conditions, while reduction reactions often require anhydrous environments .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridazine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds .

Biology and Medicine

Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents .

Industry

Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridazine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. For example, the compound may inhibit or activate enzymes, bind to receptors, or interfere with nucleic acids .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridazine
  • This compound

Uniqueness

The uniqueness of this compound lies in its multi-heterocyclic structure, which imparts distinct reactivity and functionality. This makes it a valuable compound for various applications, setting it apart from other similar compounds .

Properties

IUPAC Name

[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8O/c1-13-7-14(2)28(25-13)18-4-3-17(23-24-18)20(29)27-11-15-9-26(10-16(15)12-27)19-8-21-5-6-22-19/h3-8,15-16H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGOLMQGZOEEHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)N3CC4CN(CC4C3)C5=NC=CN=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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